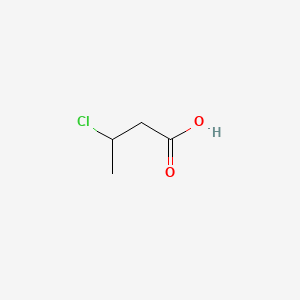

3-Chlorobutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404459. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEMVPPCXNTVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883783 | |

| Record name | Butanoic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951-12-8 | |

| Record name | 3-Chlorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorobutyric Acid: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobutyric acid, also known as 3-chlorobutanoic acid, is a halogenated carboxylic acid with significant applications in organic synthesis as a building block for pharmaceuticals and other specialty chemicals.[1][2] The presence of a chlorine atom on the third carbon of the butyric acid chain imparts unique reactivity, making it a subject of interest for researchers in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical behavior.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is soluble in water and various organic solvents.[1][2] The key physical and chemical properties are summarized in the tables below.

Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | 3-Chlorobutanoic acid | [3] |

| Synonyms | This compound, β-Chlorobutyric acid | [2] |

| CAS Number | 1951-12-8 | [4][5][6] |

| Molecular Formula | C₄H₇ClO₂ | [2][7][8][9] |

| Molecular Weight | 122.55 g/mol | [1][7][9][10] |

| Appearance | Colorless to almost colorless clear liquid | [1][11] |

Quantitative Physicochemical Data

| Property | Value | Reference |

| Density | 1.187 - 1.19 g/cm³ | [12] |

| Melting Point | 16 °C | [12] |

| Boiling Point | 112 °C at 20 mmHg | [13] |

| pKa | 4.05 | [8][11][14] |

| Refractive Index | 1.442 | [12] |

Experimental Protocols

Synthesis: Hydrochlorination of Crotonic Acid

A common method for the synthesis of this compound is the hydrochlorination of crotonic acid. This reaction involves the addition of hydrogen chloride across the double bond of crotonic acid.

Materials:

-

Crotonic acid

-

Concentrated Hydrochloric Acid

-

Anhydrous diethyl ether

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve crotonic acid in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water to remove excess HCl.

-

Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.

Equipment:

-

Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

-

Vacuum pump

-

Heating mantle

-

Stirring bar

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Add the crude this compound and a stirring bar to the distillation flask.

-

Begin heating the flask gently with the heating mantle while stirring.

-

Apply vacuum and carefully control the pressure to achieve a steady boiling point.

-

Collect the fraction that distills at the expected boiling point of this compound (approximately 112 °C at 20 mmHg).[13]

-

Discard the initial and final fractions, which may contain impurities.

Analytical Methods

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different protons. The methyl (CH₃) protons will appear as a doublet, the methine (CH) proton adjacent to the chlorine will be a multiplet, and the methylene (CH₂) protons adjacent to the carboxylic acid will be a multiplet. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in different chemical environments: the carbonyl carbon of the carboxylic acid, the carbon bonded to the chlorine atom, the methylene carbon, and the methyl carbon. The electronegative chlorine and oxygen atoms will cause downfield shifts for the adjacent carbons.[12][15]

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[16] A strong C=O stretching band for the carbonyl group will appear around 1710 cm⁻¹.[16] The C-Cl stretching vibration is expected in the fingerprint region.

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragments would include the loss of the chlorine atom and the loss of the carboxyl group.[17] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Chemical Reactivity and Stability

Reactivity

The chemical reactivity of this compound is primarily influenced by the carboxylic acid group and the chlorine atom.

-

Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions.[1][2] This allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid functional group can undergo typical reactions such as esterification, amidation, and reduction.

Stability and Decomposition

This compound is a relatively stable compound under normal conditions. However, upon heating to decomposition, it may emit toxic fumes of hydrogen chloride and other chlorinated compounds.[11] The thermal decomposition of similar chlorinated organic compounds often proceeds through the elimination of hydrogen chloride.

Biological Activity and Signaling Pathways

While extensive research on the specific signaling pathway involvement of this compound is limited, its structural similarity to other biologically active molecules suggests potential interactions with metabolic pathways. Halogenated carboxylic acids can act as enzyme inhibitors.[7] For instance, the related compound, 2-Amino-3-chlorobutanoic acid, has been investigated as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as alanine racemase and threonine deaminase.[14] Given this, this compound could potentially interfere with enzymes involved in fatty acid metabolism or other pathways where butyric acid or related structures are substrates. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its purification and subsequent analysis.

References

- 1. Crotonic acid - Wikipedia [en.wikipedia.org]

- 2. CAS 1951-12-8: 3-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 3. (3R)-3-chlorobutanoic acid | C4H7ClO2 | CID 10986210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Purification [chem.rochester.edu]

- 5. 3-chlorobutanoic acid | 1951-12-8; 625-68-3 | Buy Now [molport.com]

- 6. 3-chlorobutanoic acid 95% 1951-12-8 | Chempure [chempure.in]

- 7. Buy (3S)-3-chlorobutanoic acid | 25139-77-9 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. Butanoic acid, 3-chloro- [webbook.nist.gov]

- 10. Butanoic acid, 3-chloro- [webbook.nist.gov]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. compoundchem.com [compoundchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Chlorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-chlorobutyric acid, a halogenated carboxylic acid of interest in various chemical and pharmaceutical research domains. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | -COOH |

| ~4.4 | Sextet | 1H | -CH(Cl)- |

| ~2.8 | Doublet of Doublets | 2H | -CH₂- |

| ~1.6 | Doublet | 3H | -CH₃ |

Note: The chemical shift values presented are predicted and may vary slightly from experimental values.

1.1.1. Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the acquired free induction decay (FID) signal by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

1.1.2. Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound shows four distinct signals. The broad singlet at approximately 11.5 ppm is characteristic of the acidic proton of the carboxylic acid group. The sextet at around 4.4 ppm corresponds to the proton on the carbon bearing the chlorine atom, split by the adjacent methylene and methyl protons. The doublet of doublets at approximately 2.8 ppm is assigned to the methylene protons, which are diastereotopic due to the adjacent chiral center. The doublet at around 1.6 ppm represents the methyl protons, split by the adjacent methine proton.

Caption: Workflow for NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~55 | -CH(Cl)- |

| ~45 | -CH₂- |

| ~25 | -CH₃ |

Note: The chemical shift values presented are predicted and may vary slightly from experimental values.

1.2.1. Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Follow the same procedure as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the FID as described for ¹H NMR.

1.2.2. Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments. The signal at the lowest field (~175 ppm) is assigned to the carbonyl carbon of the carboxylic acid. The carbon atom attached to the electronegative chlorine atom appears at approximately 55 ppm. The methylene carbon is expected around 45 ppm, and the methyl carbon at the highest field (~25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2980-2850 | Medium | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1420 | Medium | O-H bend |

| ~1290 | Medium | C-O stretch |

| ~680 | Medium | C-Cl stretch |

Data extracted from the NIST WebBook.

2.1. Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)

-

Sample Preparation: For a neat liquid sample, place a small drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the clean salt plates or the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Spectrum: Acquire the IR spectrum of the prepared sample. A typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR Spectroscopic Analysis.

2.2. Interpretation of the IR Spectrum

The IR spectrum of this compound shows a very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong, sharp peak at approximately 1710 cm⁻¹ is indicative of the C=O stretching of the carbonyl group. The C-H stretching vibrations of the alkyl portions of the molecule are observed in the 2980-2850 cm⁻¹ region. The presence of a C-Cl bond is suggested by the absorption at around 680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 124 | ~3 | [M+2]⁺ (containing ³⁷Cl) |

| 122 | ~9 | [M]⁺ (containing ³⁵Cl) |

| 87 | ~25 | [M - Cl]⁺ |

| 63 | ~33 | [CH₃CH(Cl)]⁺ |

| 60 | ~100 | [CH₂=C(OH)₂]⁺ (McLafferty rearrangement) |

| 45 | ~20 | [COOH]⁺ |

| 43 | ~30 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Data extracted from the NIST WebBook.

3.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Caption: Workflow for Mass Spectrometric Analysis.

3.2. Interpretation of the Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 122 and a smaller [M+2]⁺ peak at m/z 124, with an approximate ratio of 3:1. This isotopic pattern is characteristic of a compound containing one chlorine atom. The base peak at m/z 60 is likely due to a McLafferty rearrangement, a common fragmentation pathway for carboxylic acids. The peak at m/z 87 corresponds to the loss of a chlorine atom from the molecular ion. The peak at m/z 63 can be attributed to the [CH₃CH(Cl)]⁺ fragment. Other significant peaks at m/z 45 and 43 correspond to the carboxyl group and an alkyl fragment, respectively.

An In-depth Technical Guide to (R)-3-Chlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-3-chlorobutanoic acid, a chiral carboxylic acid of interest in synthetic chemistry and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its enantioselective synthesis from a readily available precursor, and outlines methods for its purification and characterization. Furthermore, a plausible biological signaling pathway is presented, highlighting its potential mechanism of action as a short-chain fatty acid analog, particularly in the context of cancer cell metabolism and signaling.

Introduction

(R)-3-chlorobutanoic acid is a halogenated derivative of butanoic acid, a short-chain fatty acid (SCFA). SCFAs are known to play significant roles in various physiological and pathophysiological processes. The introduction of a chlorine atom at the chiral C3 position can modulate the compound's chemical reactivity, lipophilicity, and biological activity, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide aims to provide researchers and drug development professionals with the essential technical information required for the synthesis, handling, and potential application of (R)-3-chlorobutanoic acid.

Chemical and Physical Properties

The fundamental properties of (R)-3-chlorobutanoic acid are summarized below. It is important to note that while some data is available for the (R)-enantiomer, many experimental values are reported for the racemic mixture, 3-chlorobutanoic acid.

Table 1: General and Chemical Properties of (R)-3-Chlorobutanoic Acid

| Property | Value | Source |

| IUPAC Name | (3R)-3-chlorobutanoic acid | |

| CAS Number | 71829-73-7 | [1] |

| Molecular Formula | C₄H₇ClO₂ | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (racemate) | |

| Odor | Pungent (racemate) |

Table 2: Physical Properties of 3-Chlorobutanoic Acid (Racemic)

| Property | Value | Source |

| Boiling Point | 112 °C at 20 mmHg | |

| Melting Point | 16 °C | |

| Density | 1.187 g/mL | |

| Solubility | Soluble in water and organic solvents | [2] |

Table 3: Computed Properties of (R)-3-Chlorobutanoic Acid

| Property | Value | Source |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

Enantioselective Synthesis of (R)-3-Chlorobutanoic Acid

This protocol describes the synthesis of (R)-3-chlorobutanoic acid from the commercially available precursor, methyl (R)-3-hydroxybutanoate, via a two-step process involving chlorination with inversion of stereochemistry followed by hydrolysis of the ester.

Step 1: Synthesis of Methyl (R)-3-chlorobutanoate

The conversion of the hydroxyl group to a chloride with inversion of configuration can be achieved using thionyl chloride in the presence of a suitable solvent.

-

Materials:

-

Methyl (R)-3-hydroxybutanoate

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve methyl (R)-3-hydroxybutanoate (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. If pyridine is used, it can be added cautiously prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl (R)-3-chlorobutanoate.

-

Step 2: Hydrolysis to (R)-3-Chlorobutanoic Acid

The ester is hydrolyzed to the corresponding carboxylic acid under acidic conditions.

-

Materials:

-

Crude methyl (R)-3-chlorobutanoate

-

Hydrochloric acid (e.g., 6 M)

-

Diethyl ether

-

-

Procedure:

-

To the crude methyl (R)-3-chlorobutanoate, add a solution of hydrochloric acid.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the ester by TLC.

-

After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude (R)-3-chlorobutanoic acid.

-

Purification

The crude (R)-3-chlorobutanoic acid can be purified by vacuum distillation.[3][4]

-

Procedure:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Heat the crude product under reduced pressure.

-

Collect the fraction that distills at the expected boiling point for 3-chlorobutanoic acid (e.g., ~112 °C at 20 mmHg for the racemate).

-

Characterization

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and methine protons. The proton attached to the carbon bearing the chlorine atom will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the chlorine will be significantly deshielded.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the hydroxyl group of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong absorption for the carbonyl group (around 1710 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

Potential Biological Signaling Pathway

While specific signaling pathways for (R)-3-chlorobutanoic acid have not been extensively studied, its structural similarity to short-chain fatty acids (SCFAs) suggests it may act as an SCFA analog. SCFAs are known to have anti-cancer effects by acting as histone deacetylase (HDAC) inhibitors and by modulating cellular metabolism and signaling pathways.[5][6][7] The following diagram illustrates a plausible mechanism of action in a cancer cell.

Caption: Plausible mechanism of action of (R)-3-chlorobutanoic acid in cancer cells.

Conclusion

(R)-3-chlorobutanoic acid is a chiral molecule with potential applications in various fields, particularly in the development of new therapeutic agents. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and a putative mechanism of action based on its analogy to short-chain fatty acids. The information presented herein should serve as a valuable resource for researchers interested in exploring the chemistry and biology of this compound. Further studies are warranted to fully elucidate its biological functions and therapeutic potential.

References

- 1. (3R)-3-chlorobutanoic acid | C4H7ClO2 | CID 10986210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1951-12-8: 3-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 3. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]

- 4. How To [chem.rochester.edu]

- 5. Frontiers | The roles and applications of short-chain fatty acids derived from microbial fermentation of dietary fibers in human cancer [frontiersin.org]

- 6. The role of short-chain fatty acid metabolism in the pathogenesis, diagnosis and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short-chain fatty acids in cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to (S)-3-Chlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-chlorobutanoic acid is a chiral carboxylic acid that holds significance as a building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its stereochemistry plays a crucial role in the biological activity and efficacy of the final products. This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and analytical methodologies for (S)-3-chlorobutanoic acid.

Structural Information and Physicochemical Properties

(S)-3-chlorobutanoic acid is a derivative of butanoic acid with a chlorine atom at the C-3 position, creating a chiral center.

Table 1: Structural and Physicochemical Properties of 3-Chlorobutanoic Acid

| Property | Value | Source |

| Chemical Formula | C₄H₇ClO₂ | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| CAS Number | 25139-77-9 ((S)-enantiomer) 1951-12-8 (racemic) | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 16 °C (racemic) | [2] |

| Boiling Point | Not available for (S)-enantiomer | |

| Density | 1.187 g/mL (racemic) | [2] |

| Solubility | Soluble in water and organic solvents. | [1] |

| Specific Optical Rotation ([α]D) | Data not available in the conducted searches. |

Note: Much of the available physical data is for the racemic mixture of 3-chlorobutanoic acid.

Spectroscopic Data

Infrared (IR) Spectroscopy (Racemic Mixture)

The IR spectrum of 3-chlorobutanoic acid is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a sharp peak around 1715 cm⁻¹ corresponding to the C=O stretching of the carbonyl group, and absorptions in the fingerprint region associated with C-Cl, C-O, and C-H bonds.

Mass Spectrometry (MS) (Racemic Mixture)

The electron ionization (EI) mass spectrum of 3-chlorobutanoic acid shows a molecular ion peak (M⁺) at m/z 122 and a characteristic M+2 peak at m/z 124 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR or ¹³C NMR spectra for (S)-3-chlorobutanoic acid were found in the conducted searches.

Experimental Protocols

Proposed Enantioselective Synthesis of (S)-3-Chlorobutanoic Acid

A potential route for the enantioselective synthesis of (S)-3-chlorobutanoic acid involves the stereospecific conversion of a readily available chiral precursor, such as (S)-3-hydroxybutanoic acid or its ethyl ester. A detailed protocol for the synthesis of the precursor, (S)-(+)-ethyl 3-hydroxybutanoate, via yeast reduction is available and can be adapted.

Step 1: Synthesis of (S)-(+)-Ethyl 3-Hydroxybutanoate (Precursor) [3]

This procedure utilizes the enantioselective reduction of ethyl acetoacetate using baker's yeast.

-

Materials: Sucrose, baker's yeast, ethyl acetoacetate, Celite, sodium chloride, diethyl ether, magnesium sulfate.

-

Procedure:

-

In a suitable flask, dissolve sucrose (300 g) in tap water (1.6 L) and add baker's yeast (200 g) with stirring.

-

After one hour at approximately 30°C, add ethyl acetoacetate (20.0 g).

-

Stir the fermenting suspension for 24 hours at room temperature.

-

Add a warm solution of sucrose (200 g) in tap water (1 L), followed by another portion of ethyl acetoacetate (20.0 g) one hour later.

-

Continue stirring for 50-60 hours.

-

Monitor the reaction by gas chromatography.

-

Upon completion, add Celite (80 g) and filter the mixture.

-

Saturate the filtrate with sodium chloride and extract with diethyl ether.

-

Dry the combined ether extracts over magnesium sulfate, filter, and concentrate.

-

Fractionally distill the residue under reduced pressure to obtain (S)-(+)-ethyl 3-hydroxybutanoate.

-

Step 2: Conversion of (S)-(+)-Ethyl 3-Hydroxybutanoate to (S)-3-Chlorobutanoic Acid

This step would involve the stereospecific replacement of the hydroxyl group with a chlorine atom, followed by hydrolysis of the ester. A common method for this transformation that often proceeds with inversion of configuration is the use of thionyl chloride (SOCl₂).

-

Materials: (S)-(+)-ethyl 3-hydroxybutanoate, thionyl chloride, pyridine (optional, as a catalyst and acid scavenger), diethyl ether, hydrochloric acid, sodium bicarbonate, magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (S)-(+)-ethyl 3-hydroxybutanoate in an anhydrous solvent like diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) to the solution. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl produced.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, monitoring the reaction by TLC or GC.

-

After completion, cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude ethyl (S)-3-chlorobutanoate.

-

For hydrolysis, dissolve the crude ester in a mixture of ethanol and water, and add a stoichiometric amount of sodium hydroxide.

-

Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with dilute HCl and extract the (S)-3-chlorobutanoic acid with diethyl ether.

-

Dry the combined organic extracts, remove the solvent, and purify the final product.

-

Purification and Analysis

Purification of the final product can be achieved by distillation under reduced pressure or by column chromatography on silica gel. The enantiomeric purity of the synthesized (S)-3-chlorobutanoic acid should be determined using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol (General)

-

Column: A chiral stationary phase (CSP) suitable for acidic compounds, such as a polysaccharide-based column (e.g., Chiralcel® OD-H) or a protein-based column.

-

Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact composition should be optimized for the specific column used.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Monitor the chromatogram for the separation of the two enantiomers. The retention times will differ for the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.

-

Mandatory Visualizations

Caption: Proposed workflow for the synthesis and analysis of (S)-3-chlorobutanoic acid.

Caption: Key structural and analytical relationships for (S)-3-chlorobutanoic acid.

Conclusion

This technical guide summarizes the available structural and physicochemical information for (S)-3-chlorobutanoic acid. While experimental data for the pure (S)-enantiomer, particularly spectroscopic and optical rotation data, is limited in the public domain, this guide provides a framework for its synthesis, purification, and analysis based on established chemical principles and data from related compounds. The provided experimental protocols and logical diagrams are intended to aid researchers in their work with this important chiral building block. Further experimental investigation is warranted to fully characterize the properties of enantiomerically pure (S)-3-chlorobutanoic acid.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chlorobutyric acid (CAS No. 1951-12-8), a chlorinated carboxylic acid utilized in various organic synthesis applications, including the production of pharmaceuticals and agrochemicals.[1] Due to its corrosive nature and potential health hazards, strict adherence to safety protocols is imperative when handling this compound.[1]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₂ | [2][3] |

| Molecular Weight | 122.55 g/mol | [2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |

| Density | 1.187 - 1.190 g/mL at 20°C | [3][4] |

| Melting Point | 16°C / 43-44.5°C (ligroine solvate) | [4][5] |

| Boiling Point | 90-92°C at 12 mmHg | [3] |

| pKa | 4.05 | [2][5] |

| Refractive Index | 1.4390 - 1.4430 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are outlined below.

| Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1C / Category 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | H335: May cause respiratory irritation |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

Hazard Pictograms:

-

Corrosion (GHS05)

-

Health Hazard/Hazard (GHS07)

Other Hazards:

-

When heated to decomposition, it emits toxic fumes of hydrogen chloride.[2][8]

-

It is considered a questionable carcinogen with experimental tumorigenic data.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure personnel safety and maintain the integrity of the chemical.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7][9]

-

Provide exhaust ventilation or other engineering controls to maintain airborne concentrations of vapors and mists below their respective threshold limit values.[7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

A robust PPE regimen is mandatory when handling this compound. The following diagram illustrates the necessary protective gear.

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling Procedures

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][7][9]

-

Wash hands and any exposed skin thoroughly after handling.[2][7][8]

-

Use only in the original container.[7]

-

Handle in accordance with good industrial hygiene and safety practices.[7]

Storage Conditions

-

Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

-

The storage area should be designated as a corrosives area.[9]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of exposure or a spill.

First Aid Measures

The following flowchart outlines the logical steps for first aid based on the route of exposure.

References

- 1. CAS 1951-12-8: 3-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 3-chlorobutanoic acid [stenutz.eu]

- 5. This compound CAS#: 1951-12-8 [m.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

3-Chlorobutyric acid synonyms and IUPAC name

This technical guide provides a comprehensive overview of 3-Chlorobutanoic acid, including its nomenclature, physicochemical properties, and synthetic considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in research and industry.

IUPAC Name: The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-Chlorobutanoic acid .[1] The naming convention indicates a four-carbon carboxylic acid (butanoic acid) with a chlorine atom substituted at the third carbon atom.[1][2]

Synonyms: 3-Chlorobutanoic acid is also known by several other names, which are frequently encountered in literature and commercial listings. These include:

-

Butyric acid, 3-chloro-[4]

-

(3S)-3-chlorobutanoic acid (for the specific enantiomer)[3][4]

-

(3R)-3-chlorobutanoic acid (for the specific enantiomer)[4]

Physicochemical Properties

A summary of the key quantitative data for 3-Chlorobutanoic acid is presented in the table below. These properties are essential for its handling, application in reactions, and analytical characterization.

| Property | Value |

| Molecular Formula | C₄H₇ClO₂ |

| Molecular Weight | 122.55 g/mol |

| CAS Number | 1951-12-8 |

| Appearance | Colorless to pale yellow liquid |

| pKa | 4.05 |

| Density | 1.187 g/mL |

| Refractive Index | 1.442 |

| Boiling Point | 90-92 °C at 12 mmHg |

| Melting Point | 16 °C |

Synthesis and Experimental Protocols

3-Chlorobutanoic acid is a valuable building block in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[2] While detailed, step-by-step experimental protocols for the direct synthesis of 3-Chlorobutanoic acid are not extensively documented in publicly available literature, a common synthetic route involves the hydrochlorination of crotonic acid. Another approach is the chlorination of butanoic acid derivatives.

Below is a generalized protocol for a related synthesis, the formation of 3-chlorobutanoyl chloride from butanoic acid, which is a key intermediate that can be subsequently hydrolyzed to yield 3-Chlorobutanoic acid.

Protocol: Synthesis of 3-Chlorobutanoyl Chloride from Butanoic Acid

This protocol outlines the conversion of butanoic acid to its acyl chloride, a common precursor for further functionalization.

Materials:

-

Butanoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add butanoic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature with constant stirring. A few drops of DMF can be added as a catalyst.

-

The reaction mixture is then gently heated to reflux (approximately 80 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude 3-chlorobutanoyl chloride can then be purified by fractional distillation.

To obtain 3-Chlorobutanoic acid, the purified 3-chlorobutanoyl chloride would then undergo a carefully controlled hydrolysis step.

Logical Relationships: Isomers of Chlorobutanoic Acid

The position of the chlorine atom on the butanoic acid backbone significantly influences the molecule's chemical properties, such as acidity. The following diagram illustrates the structural relationship between butanoic acid and its primary monochlorinated isomers.

Caption: Structural relationship of butanoic acid and its chlorinated isomers.

References

An In-depth Technical Guide to the Discovery and History of 3-Chlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobutyric acid, a halogenated derivative of butyric acid, has a history rooted in the foundational period of organic chemistry. While a singular "discovery" event is not prominently documented, its synthesis and characterization are logically derived from the well-established chemical principles of the 19th and early 20th centuries, particularly the addition of hydrogen halides to unsaturated carboxylic acids. This technical guide provides a comprehensive overview of the historical context of its likely first synthesis, detailed experimental protocols for its preparation and characterization based on historical and modern methods, and an exploration of its potential biological significance in the context of halogenated short-chain fatty acids.

Introduction

This compound (also known as β-chlorobutyric acid) is a four-carbon carboxylic acid with a chlorine atom at the C-3 position.[1] Its structure lends it to be a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[1] This document aims to provide a detailed account of the scientific journey of this compound, from its probable first synthesis in the context of early organic chemistry to its modern characterization and potential roles in biological systems.

The Historical Context: An Unfolding of Synthetic Principles

While a specific, celebrated discovery of this compound is not found in the annals of chemical history, its synthesis is a direct consequence of the burgeoning understanding of organic reactions in the 19th century. The most probable route to its initial preparation was through the addition of hydrogen chloride (HCl) to crotonic acid.

The reaction of crotonic acid with hydrogen bromide was known to produce 3-bromobutyric acid, indicating that the addition of hydrogen halides to the α,β-unsaturated system of crotonic acid proceeds via Markovnikov's rule, with the halogen attaching to the β-carbon.[2] By analogy, the addition of hydrogen chloride would be expected to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H7ClO2 | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Melting Point | 43-44.5 °C (from ligroine) | ChemicalBook |

| Boiling Point | 90-92 °C at 12 mmHg | ChemBK |

| Density | 1.190 g/mL at 20 °C | ChemBK |

| pKa | 4.05 | ChemicalBook |

| Solubility | Soluble in water and organic solvents | [1] |

Experimental Protocols

Historical Synthesis: Addition of Hydrogen Chloride to Crotonic Acid

This protocol is based on the general understanding of 19th and early 20th-century chemical procedures for the addition of hydrogen halides to unsaturated acids.

Objective: To synthesize this compound from crotonic acid.

Materials:

-

Crotonic acid

-

Concentrated hydrochloric acid

-

A sealed tube or a flask equipped with a reflux condenser and a gas inlet tube

-

Heating apparatus (e.g., water bath or sand bath)

-

Distillation apparatus

Procedure:

-

A known quantity of crotonic acid is placed in a sealed glass tube or a reaction flask.

-

Concentrated hydrochloric acid is added in excess.

-

Alternatively, dry hydrogen chloride gas is bubbled through the molten crotonic acid or a solution of crotonic acid in a suitable inert solvent.

-

The reaction vessel is sealed and heated in a water bath or sand bath for several hours to facilitate the reaction.

-

After cooling, the reaction mixture is transferred to a distillation apparatus.

-

The excess hydrochloric acid and any solvent are removed by distillation.

-

The remaining liquid is then distilled under reduced pressure to isolate the this compound.

Diagram of Historical Synthesis Workflow:

Modern Spectroscopic Characterization

Modern analytical techniques provide unambiguous identification and characterization of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons (C4), a multiplet for the methine proton (C3), and a doublet of doublets for the methylene protons (C2). The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the molecule.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, a sharp peak around 1710 cm⁻¹ for the C=O stretching of the carbonyl group, and a C-Cl stretching absorption in the fingerprint region (typically 600-800 cm⁻¹).

4.2.3. Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio).

Spectroscopic Data Summary:

| Technique | Key Features and Expected Values |

| ¹H NMR | δ ~1.6 (d, 3H, CH₃), ~2.8 (dd, 2H, CH₂), ~4.5 (m, 1H, CHCl), ~11-12 (br s, 1H, COOH) |

| ¹³C NMR | δ ~22 (CH₃), ~45 (CH₂), ~55 (CHCl), ~175 (COOH) |

| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1710 (C=O stretch), ~600-800 (C-Cl stretch) |

| Mass Spec (m/z) | Molecular ion (M⁺) at ~122 and M+2 at ~124 (approx. 3:1 ratio) |

Diagram of Modern Characterization Workflow:

References

Thermal Stability and Decomposition of 3-Chlorobutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Chlorobutyric acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous short-chain halogenated carboxylic acids to predict its thermal behavior. The primary decomposition pathways are anticipated to be dehydrochlorination and decarboxylation, yielding a variety of smaller molecules. This document outlines the probable thermal degradation mechanisms, presents predicted quantitative data, and provides detailed experimental protocols for researchers to conduct their own thermal analyses using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction

This compound is a halogenated carboxylic acid with applications in various fields, including as a building block in organic synthesis and potentially in the development of pharmaceuticals. An understanding of its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its fate and transformation under elevated temperatures. The presence of a chlorine atom on the alkyl chain significantly influences the molecule's reactivity and decomposition pathways compared to its non-halogenated counterpart, butyric acid.

Upon heating, this compound is expected to undergo decomposition, primarily through the elimination of hydrogen chloride (HCl), a common thermal degradation route for chlorinated organic compounds.[1] This dehydrochlorination can be followed or accompanied by decarboxylation, leading to the formation of unsaturated compounds and carbon dioxide. The precise decomposition products and their distribution are dependent on factors such as temperature, heating rate, and the presence of catalysts. Safety data indicates that upon heating to decomposition, this compound emits toxic fumes of hydrogen chloride.

Predicted Thermal Stability and Decomposition Profile

The thermal decomposition of this compound is predicted to be a multi-stage process. The initial and most probable event is the intramolecular elimination of hydrogen chloride (dehydrochlorination) to form crotonic acid (2-butenoic acid) or isocrotonic acid. Subsequent or concurrent decarboxylation of the carboxylic acid group would lead to the formation of propylene and carbon dioxide. Further fragmentation at higher temperatures could also occur.

Predicted Quantitative Decomposition Data

The following table summarizes the anticipated thermal decomposition data for this compound, extrapolated from typical values observed for similar short-chain chlorinated carboxylic acids. It is important to note that these are predicted values and experimental verification is required for definitive characterization.

| Thermal Event | Predicted Onset Temperature (°C) | Predicted Peak Temperature (°C) | Predicted Weight Loss (%) | Probable Evolved Species |

| Dehydrochlorination | 150 - 200 | 180 - 230 | ~30% | Hydrogen Chloride (HCl), Crotonic Acid |

| Decarboxylation & Fragmentation | 200 - 300 | 240 - 280 | ~37% | Carbon Dioxide (CO₂), Propylene |

| Further Decomposition | > 300 | - | Variable | Smaller hydrocarbons, Carbon Monoxide (CO) |

Key Decomposition Pathways

The thermal degradation of this compound is likely to proceed through two primary, and potentially competing, pathways:

-

Dehydrochlorination: This is a common thermal decomposition mechanism for alkyl halides. In the case of this compound, an intramolecular elimination reaction would lead to the formation of an alkene (crotonic acid) and hydrogen chloride.

-

Decarboxylation: The carboxylic acid group can decompose to release carbon dioxide. This process can be influenced by the presence of the chlorine atom and may occur before, after, or simultaneously with dehydrochlorination.

The interplay of these pathways will determine the final mixture of decomposition products.

Proposed Decomposition Signaling Pathway

The following diagram illustrates the plausible initial degradation pathways of this compound.

References

An In-depth Technical Guide to the Acidity and pKa of 3-Chlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-chlorobutyric acid, a halogenated carboxylic acid of interest in various chemical and pharmaceutical contexts. This document details the physicochemical properties that govern its acidity, presents comparative data with related compounds, and outlines detailed experimental protocols for the determination of its acid dissociation constant (pKa).

Introduction to the Acidity of this compound

This compound is a derivative of butyric acid where a chlorine atom is substituted on the third carbon atom. The presence of this electronegative chlorine atom significantly influences the compound's acidity relative to the parent molecule, butyric acid. This enhanced acidity is primarily attributed to the negative inductive effect (-I effect) of the chlorine atom. By withdrawing electron density from the carboxyl group, the chlorine atom stabilizes the resulting carboxylate anion upon deprotonation, thereby facilitating the release of the proton and increasing the acid strength.

The position of the electron-withdrawing substituent along the carbon chain is a critical determinant of the extent of this inductive effect. The effect diminishes with increasing distance from the carboxylic acid functional group. Consequently, the acidity of chlorobutyric acid isomers decreases as the chlorine atom moves further from the carboxyl group.

Quantitative Data on Acidity

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value corresponds to a stronger acid. The table below summarizes the pKa values for butyric acid and its chloro-isomers, illustrating the impact of the chlorine atom's position on acidity.

| Compound | pKa Value |

| Butyric Acid | 4.82 |

| 2-Chlorobutanoic Acid | 2.86 |

| 3-Chlorobutanoic Acid | 4.05 |

| 4-Chlorobutanoic Acid | 4.52 |

Note: pKa values are typically measured at or near room temperature (RT).[1][2]

As the data indicates, all chlorobutanoic acid isomers are more acidic than butyric acid. 2-Chlorobutanoic acid is the strongest acid in this series due to the proximity of the chlorine atom to the carboxyl group, which maximizes the inductive electron withdrawal.[2][3] Conversely, the inductive effect is weakest in 4-chlorobutanoic acid, resulting in an acidity that is closer to that of unsubstituted butyric acid.[2] 3-Chlorobutanoic acid, the focus of this guide, exhibits an intermediate acidity.[1][2]

Factors Influencing the Acidity of this compound

The primary factor governing the acidity of this compound is the electronic effect of the chlorine substituent. The following diagram illustrates the logical relationship between the molecular structure and the resulting acidity.

Caption: Logical flow from molecular structure to increased acidity in this compound.

Experimental Protocols for pKa Determination

The determination of the pKa value of a compound like this compound can be achieved through various experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[4] The procedure involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH using a calibrated pH electrode.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Accurately prepare a solution of this compound at a known concentration, typically between 0.01 M and 0.05 M, in deionized water.

-

Prepare standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) for pH meter calibration.

-

-

Instrumentation Setup:

-

Calibrate a pH meter using the standard buffer solutions.

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Begin stirring the solution at a constant rate.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, the equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve. The volume at the equivalence point is then used to find the half-equivalence volume and the corresponding pH, which is equal to the pKa.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa can be determined by measuring the absorbance of the compound in a series of buffer solutions with different known pH values.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the analyte (e.g., from pH 3 to pH 5 for this compound).

-

-

Spectroscopic Measurements:

-

Determine the UV-Vis absorbance spectra of the fully protonated form of the acid (in a highly acidic solution, e.g., pH << pKa) and the fully deprotonated form (in a highly basic solution, e.g., pH >> pKa).

-

Identify the wavelength(s) at which the absorbance difference between the two forms is maximal.

-

Prepare a series of samples by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.

-

Measure the absorbance of each sample at the predetermined wavelength(s).

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the acidic form, and AB is the absorbance of the basic (conjugate base) form.

-

Experimental Workflow for pKa Determination

The following diagram outlines a generalized workflow for the experimental determination of a compound's pKa value.

Caption: Generalized experimental workflow for pKa determination.

Conclusion

The acidity of this compound, as quantified by its pKa of 4.05, is significantly greater than that of its parent compound, butyric acid. This is a direct consequence of the electron-withdrawing inductive effect of the chlorine atom at the C3 position. Understanding this structure-acidity relationship is fundamental for predicting the chemical behavior of halogenated carboxylic acids. The experimental protocols detailed in this guide, particularly potentiometric titration and UV-Vis spectrophotometry, provide robust and reliable methods for the precise determination of the pKa of this compound and related compounds, which is a critical parameter in drug development and chemical research.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Chlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective synthesis of (S)-3-chlorobutyric acid, a valuable chiral building block in the pharmaceutical industry. Two primary methodologies are presented: a biocatalytic approach using an enzymatic reduction and a chemical approach via asymmetric hydrogenation.

Method 1: Enzymatic Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

This method utilizes a reductase enzyme from Saccharomyces cerevisiae to stereoselectively reduce the keto group of ethyl 4-chloro-3-oxobutanoate, followed by hydrolysis to yield (S)-3-chlorobutyric acid. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Data Summary

| Parameter | Value | Reference |

| Substrate | Ethyl 4-chloro-3-oxobutanoate | [1] |

| Enzyme | Saccharomyces cerevisiae reductase (e.g., YDL124W) | [1] |

| Cofactor | NADPH | [1] |

| Cofactor Regeneration | Glucose/Glucose Dehydrogenase | [1] |

| Solvent System | Two-phase: n-butyl acetate/water | [2] |

| Product (intermediate) | Ethyl (S)-4-chloro-3-hydroxybutanoate | [1] |

| Enantiomeric Excess (ee) | >99% for (S)-enantiomer | [1] |

| Yield | High (e.g., 91.1% molar conversion) | [2] |

Experimental Workflow

Caption: Workflow for the enzymatic synthesis of (S)-3-chlorobutyric acid.

Detailed Protocol: Enzymatic Asymmetric Reduction

Materials:

-

Ethyl 4-chloro-3-oxobutanoate

-

Recombinant E. coli expressing Saccharomyces cerevisiae reductase (YDL124W)

-

Glucose Dehydrogenase (GDH)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

n-Butyl acetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a two-phase system consisting of 100 mM potassium phosphate buffer (pH 6.5) and n-butyl acetate (e.g., 1:1 v/v).

-

Addition of Biocatalysts and Cofactors: To the aqueous phase, add the recombinant E. coli cells containing the reductase, glucose dehydrogenase, NADP+, and D-glucose.[1][2]

-

Substrate Addition: Dissolve ethyl 4-chloro-3-oxobutanoate in n-butyl acetate and add it to the reaction mixture. To avoid substrate inhibition, periodical addition of the substrate is recommended.[2]

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation to ensure adequate mixing of the two phases.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, separate the organic phase. Extract the aqueous phase with ethyl acetate to recover any remaining product. Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude ethyl (S)-4-chloro-3-hydroxybutanoate.

-

Hydrolysis: To the crude ester, add a solution of sodium hydroxide (e.g., 1 M aqueous solution) and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

-

Purification: Cool the reaction mixture in an ice bath and acidify with hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3. Extract the aqueous solution with ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-3-chlorobutyric acid.

Method 2: Asymmetric Hydrogenation of Ethyl (E)-3-chlorobut-2-enoate

This chemical approach involves the asymmetric hydrogenation of a prochiral α,β-unsaturated ester using a rhodium catalyst with a chiral phosphine ligand. The resulting chiral ester is then hydrolyzed to afford (S)-3-chlorobutyric acid.

Data Summary

| Parameter | Value | Reference |

| Substrate | Ethyl (E)-3-chlorobut-2-enoate | (Adapted from[3]) |

| Catalyst | [Rh(COD)₂]BF₄ | [3] |

| Chiral Ligand | (S,S)-BoPhoz or similar chiral bisphosphine ligand | [3] |

| Solvent | Methanol or Dichloromethane | [3] |

| Hydrogen Pressure | 1-50 atm | [4] |

| Temperature | Room Temperature | [3] |

| Product (intermediate) | Ethyl (S)-3-chlorobutanoate | (Expected) |

| Enantiomeric Excess (ee) | High (typically >90%) | [3] |

| Yield | High | [3] |

Reaction Pathway

Caption: Pathway for asymmetric hydrogenation to (S)-3-chlorobutyric acid.

Detailed Protocol: Asymmetric Hydrogenation

Materials:

-

Ethyl (E)-3-chlorobut-2-enoate

-

[Rh(COD)₂]BF₄

-

(S,S)-BoPhoz (or other suitable chiral bisphosphine ligand)

-

Anhydrous, degassed methanol or dichloromethane

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the chiral ligand (e.g., (S,S)-BoPhoz) in a 1:1.1 molar ratio. Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate autoclave, dissolve the substrate, ethyl (E)-3-chlorobut-2-enoate, in the same anhydrous, degassed solvent.

-

Hydrogenation: Transfer the catalyst solution to the autoclave containing the substrate via cannula. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 atm).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitored by GC or HPLC).

-

Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

-

Hydrolysis and Purification: Follow the hydrolysis and purification steps as described in Method 1 (steps 7 and 8) to obtain (S)-3-chlorobutyric acid.

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized (S)-3-chlorobutyric acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) after derivatization.

Workflow for ee Determination

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rh-catalyzed asymmetric hydrogenation of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters: an efficient enantioselective synthesis of beta-aryl-gamma-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

The Strategic Use of 3-Chlorobutyric Acid as a Chiral Building Block in Pharmaceutical Synthesis

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development and manufacturing, the demand for enantiomerically pure compounds is ever-present. 3-Chlorobutyric acid and its derivatives have emerged as versatile and valuable chiral building blocks for the asymmetric synthesis of a range of bioactive molecules. These synthons provide a strategic advantage in constructing complex molecular architectures with high stereochemical control, crucial for therapeutic efficacy and safety. This application note details the utility of this compound derivatives in the synthesis of L-carnitine and γ-amino-β-hydroxybutyric acid (GABOB), complete with experimental protocols and quantitative data.

Introduction

Chiral molecules are fundamental in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The use of chiral building blocks, or synthons, is a cornerstone of modern asymmetric synthesis, allowing for the efficient and stereoselective construction of target molecules.[1] this compound, with its chiral center at the C3 position, and the reactive chlorine atom, serves as an excellent starting point for a variety of chemical transformations, including nucleophilic substitutions and reductions.[2] Its derivatives, particularly ethyl (R)-4-chloro-3-hydroxybutyrate, are key intermediates in the synthesis of important pharmaceutical compounds like L-carnitine and GABOB.[3][4]

Application 1: Enantioselective Synthesis of L-Carnitine

L-carnitine is a vital endogenous compound essential for fatty acid metabolism, specifically the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5][6] Its deficiency is linked to various metabolic disorders, making its synthesis a topic of significant interest. A highly efficient route to L-carnitine utilizes the chiral precursor, (R)-ethyl-4-chloro-3-hydroxybutyrate.

Synthetic Pathway Overview

The synthesis commences with the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to afford (R)-ethyl-4-chloro-3-hydroxybutyrate. This key chiral intermediate is then converted to L-carnitine through reaction with trimethylamine.

Quantitative Data for L-Carnitine Synthesis

| Step | Reactant | Product | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee %) | Reference |